![molecular formula C7H3Br2NOS B13885356 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one typically involves the bromination of thieno[3,2-c]pyridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Organic Electronics: The compound is used in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one depends on its specific application. In organic electronics, the compound acts as an electron acceptor or donor, facilitating charge transport in devices. In medicinal chemistry, its bioactivity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
類似化合物との比較
Thieno[3,2-c]pyridin-4-one: Lacks the bromine substituents but shares the core fused ring structure.
2,3-Dichloro-5H-thieno[3,2-c]pyridin-4-one: Similar structure with chlorine atoms instead of bromine.
Thieno[3,2-d]pyrimidin-4-one: Another fused ring system with a pyrimidine ring instead of pyridine.
Uniqueness: 2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization.
特性
分子式 |
C7H3Br2NOS |
|---|---|
分子量 |
308.98 g/mol |
IUPAC名 |
2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H3Br2NOS/c8-5-4-3(12-6(5)9)1-2-10-7(4)11/h1-2H,(H,10,11) |
InChIキー |
YMKGJNXNTIZHFY-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C2=C1SC(=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
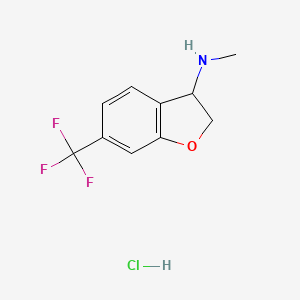
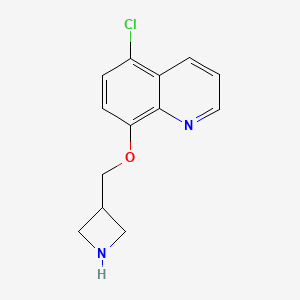
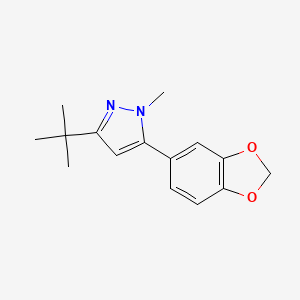
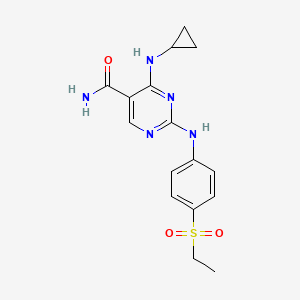

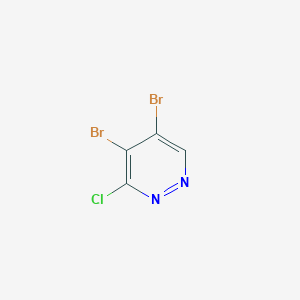
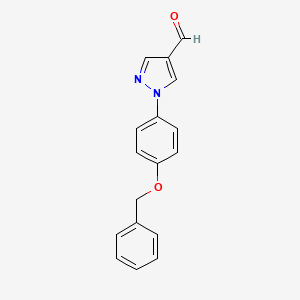
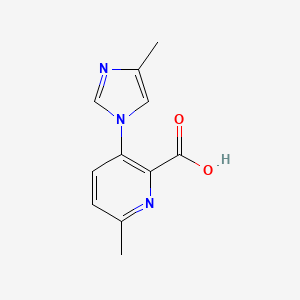
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)


![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
